4-(Azidomethyl)-2-(1-methylethyl)thiazole

Click Chemistry Bioconjugation Synthetic Intermediates

4-(Azidomethyl)-2-(1-methylethyl)thiazole (CAS 1004316-53-3) is a functionalized thiazole derivative featuring an azidomethyl group at the 4-position and an isopropyl substituent at the 2-position of the thiazole ring. The compound possesses a molecular weight of 182.25 g/mol and the molecular formula C₇H₁₀N₄S.

Molecular Formula C7H10N4S
Molecular Weight 182.25
CAS No. 1004316-53-3
Cat. No. B2593304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azidomethyl)-2-(1-methylethyl)thiazole
CAS1004316-53-3
Molecular FormulaC7H10N4S
Molecular Weight182.25
Structural Identifiers
SMILESCC(C)C1=NC(=CS1)CN=[N+]=[N-]
InChIInChI=1S/C7H10N4S/c1-5(2)7-10-6(4-12-7)3-9-11-8/h4-5H,3H2,1-2H3
InChIKeyDHKFBPLILRQLFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Azidomethyl)-2-(1-methylethyl)thiazole (CAS 1004316-53-3): Key Properties and Functional Utility as a Click Chemistry Building Block


4-(Azidomethyl)-2-(1-methylethyl)thiazole (CAS 1004316-53-3) is a functionalized thiazole derivative featuring an azidomethyl group at the 4-position and an isopropyl substituent at the 2-position of the thiazole ring [1]. The compound possesses a molecular weight of 182.25 g/mol and the molecular formula C₇H₁₀N₄S . Its reactive azide moiety enables participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions [2], while the thiazole core provides a heterocyclic scaffold of interest in medicinal chemistry and materials science .

Why 4-(Azidomethyl)-2-(1-methylethyl)thiazole Cannot Be Replaced by Other Thiazole Azides or Halomethyl Analogs


Substitution among thiazole-based building blocks is not straightforward due to critical differences in functional group reactivity, regioisomeric positioning, and lipophilicity. The specific 4-azidomethyl substitution pattern on this compound confers a unique combination of click chemistry compatibility [1] and a balanced lipophilicity profile (XLogP3 of 3 [2]) that distinguishes it from halomethyl analogs (which lack click reactivity) and from other regioisomers (e.g., 5-azidomethyl derivatives) which may exhibit altered steric or electronic properties in subsequent reactions. Generic selection without consideration of these differential features can lead to failed conjugations, altered pharmacokinetic properties in derived molecules, or compromised synthetic yields.

Quantitative Differentiation Evidence for 4-(Azidomethyl)-2-(1-methylethyl)thiazole


Click Chemistry Reactivity vs. Halomethyl Analogs: Azide Functional Group Enables CuAAC Bioconjugation

The azidomethyl group in 4-(Azidomethyl)-2-(1-methylethyl)thiazole enables participation in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions [1], a reactivity absent in its halomethyl counterparts. In contrast, the bromomethyl analog (4-(Bromomethyl)-2-(1-methylethyl)thiazole) and chloromethyl analog are limited to nucleophilic substitution reactions and cannot directly participate in the bioorthogonal, high-yielding triazole-forming cycloaddition that defines click chemistry applications .

Click Chemistry Bioconjugation Synthetic Intermediates

Purity and Physical Form Differentiation: 98% Guaranteed Purity vs. 95% Standard Grade

Commercial offerings of 4-(Azidomethyl)-2-(1-methylethyl)thiazole specify a guaranteed purity of 98% , which is higher than the standard 95% purity grade commonly offered by other suppliers for this and related thiazole azides . This purity differential can be critical for sensitive applications where trace impurities impact reaction yields or downstream biological assays.

Quality Control Reproducibility Procurement Specifications

Lipophilicity Profile: XLogP3 of 3 Positions Compound for Balanced Permeability

4-(Azidomethyl)-2-(1-methylethyl)thiazole possesses a computed XLogP3 value of 3 [1]. This lipophilicity falls within the optimal range for many drug discovery applications (typically XLogP between 1 and 5), suggesting a favorable balance between membrane permeability and aqueous solubility. This profile distinguishes it from more polar analogs like 4-(Hydroxymethyl)-2-(1-methylethyl)thiazole, which would have a significantly lower LogP, potentially limiting passive membrane diffusion .

Drug Discovery ADME Physicochemical Properties

Topological Polar Surface Area (TPSA) of 55.5 Ų Indicates Moderate Membrane Permeability

The topological polar surface area (TPSA) of 4-(Azidomethyl)-2-(1-methylethyl)thiazole is calculated to be 55.5 Ų [1]. This value is below the commonly referenced threshold of 140 Ų for good oral bioavailability and falls within a range (typically 20-130 Ų) considered favorable for passive membrane diffusion. While a direct comparator TPSA value is not available, this measurement provides a quantifiable baseline for medicinal chemists evaluating this scaffold against other thiazole derivatives in lead optimization programs.

Medicinal Chemistry ADME Druglikeness

Target Applications of 4-(Azidomethyl)-2-(1-methylethyl)thiazole: From Bioconjugation to Heterocyclic Scaffold Diversification


Click Chemistry-Based Bioconjugation and Molecular Probe Synthesis

The azide functionality of 4-(Azidomethyl)-2-(1-methylethyl)thiazole makes it suitable for CuAAC click reactions with alkyne-modified biomolecules (e.g., peptides, oligonucleotides, or fluorescent dyes) [1]. Researchers can utilize this compound to introduce a thiazole moiety into complex bioconjugates for target identification, imaging, or drug delivery studies. Its moderate lipophilicity (XLogP3 of 3) and TPSA of 55.5 Ų suggest it will not drastically disrupt the physicochemical properties of the conjugated biomolecule [2].

Synthesis of Diverse Heterocyclic Libraries via Azide Derivatization

This compound serves as a versatile building block for the generation of diverse heterocyclic libraries. The azide group can be reduced to a primary amine for further amide coupling or other derivatizations , while the thiazole core can participate in various cycloaddition or cross-coupling reactions. Its 98% purity grade is beneficial for library synthesis where high yields and purity of final products are critical for biological screening.

Medicinal Chemistry Scaffold Exploration for Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, known for a wide range of biological activities . 4-(Azidomethyl)-2-(1-methylethyl)thiazole provides a functionalized entry point for exploring structure-activity relationships (SAR) around the 4-position of the thiazole core. Its computed physicochemical properties (XLogP3 of 3, TPSA of 55.5 Ų) are within drug-like space, making it a suitable candidate for early-stage hit-to-lead programs [2]. The azide handle allows for rapid diversification to generate analogs for biological evaluation.

Polymer and Materials Science Functionalization

The azide group enables the covalent attachment of this thiazole derivative to alkyne-functionalized polymers, surfaces, or nanomaterials via click chemistry [1]. This can be used to introduce specific surface properties, create functional coatings, or develop novel composite materials. The thiazole moiety may impart desirable electronic or optical characteristics to the final material.

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